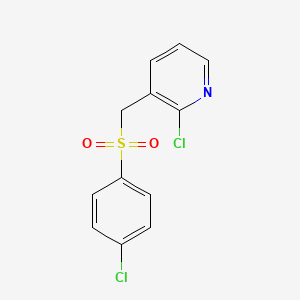
4-Nitrophenyl thiophen-2-ylmethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl thiophen-2-ylmethyl carbonate is a complex organic compound with the molecular formula C11H7NO4S It is known for its unique chemical structure, which includes a thiophene ring and a nitrophenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-nitro-phenyl ester thiophen-2-ylmethyl ester typically involves the esterification of 4-nitrophenol with thiophen-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl thiophen-2-ylmethyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl thiophen-2-ylmethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of carbonic acid 4-nitro-phenyl ester thiophen-2-ylmethyl ester involves its interaction with specific molecular targets. The nitrophenyl ester group can undergo hydrolysis to release 4-nitrophenol, which can then participate in various biochemical pathways. The thiophene ring may also interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-methyl ester share structural similarities.
Nitrophenyl esters: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl benzoate are similar in terms of their ester functional group.
Uniqueness
4-Nitrophenyl thiophen-2-ylmethyl carbonate is unique due to the combination of its thiophene ring and nitrophenyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H9NO5S |
|---|---|
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
(4-nitrophenyl) thiophen-2-ylmethyl carbonate |
InChI |
InChI=1S/C12H9NO5S/c14-12(17-8-11-2-1-7-19-11)18-10-5-3-9(4-6-10)13(15)16/h1-7H,8H2 |
Clave InChI |
CWRYOERGBQXNMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8278907.png)
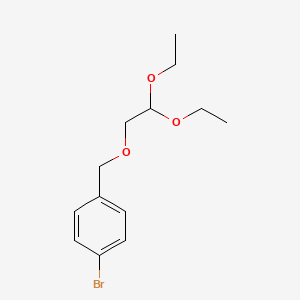
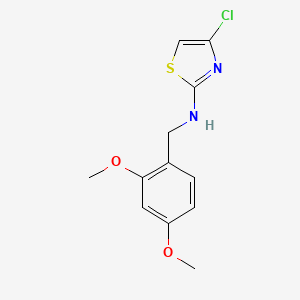

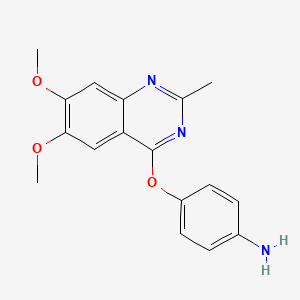
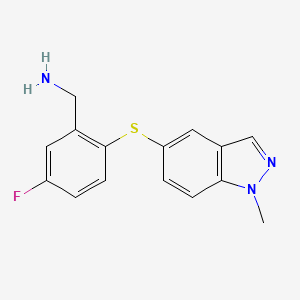
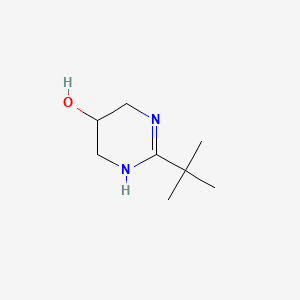
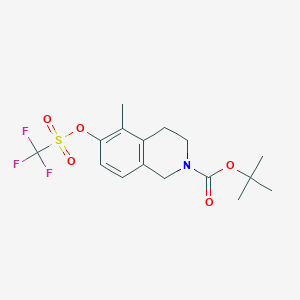
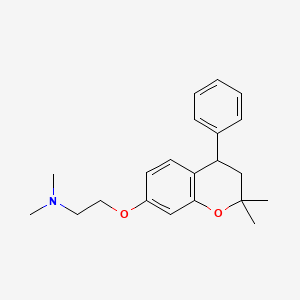

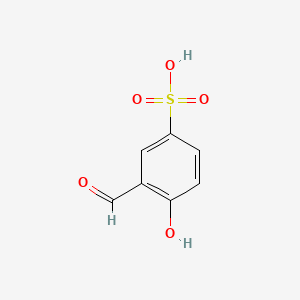
![Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B8278996.png)

